![molecular formula C9H10BF7NOS- B3417372 [(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate CAS No. 1046786-08-6](/img/structure/B3417372.png)
[(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate is a chemical compound with potential applications in various scientific fields. The compound consists of an oxido functional group attached to a phenyl ring, which also carries a trifluoromethyl group. This assembly is bound to a lambda4-sulfanylidene center, connected to a dimethylammonium unit, stabilized by tetrafluoroborate.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate involves several steps. One common approach starts with the preparation of the phenyl(trifluoromethyl)sulfanyl intermediate through a nucleophilic substitution reaction, followed by oxidation to introduce the oxido group. The final assembly into the target compound involves quaternization with dimethylamine and stabilization with tetrafluoroborate.
Industrial Production Methods: Scaling up this synthesis for industrial production involves optimizing each step for higher yields and purity. The use of continuous flow reactors and high-throughput screening can enhance efficiency. Reaction conditions like temperature, pressure, and solvent choice are meticulously controlled.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes oxidation, reduction, and substitution reactions. Its oxido group can participate in redox reactions, while the phenyl ring can undergo electrophilic substitution. The lambda4-sulfanylidene center can also be a site for nucleophilic attacks.
Common Reagents and Conditions: Typical reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reactions often proceed under mild conditions in polar solvents like acetonitrile or dichloromethane.
Major Products: Products from these reactions vary. Oxidation typically enhances the oxido functionality, while reduction might convert it into a hydroxyl group. Substitution reactions on the phenyl ring could introduce various substituents, leading to diversified derivatives.
Scientific Research Applications
The compound finds applications across chemistry, biology, medicine, and industry:
Chemistry: Utilized as a versatile reagent in organic synthesis, aiding in complex molecule construction.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for pharmaceutical properties, possibly as an antimicrobial or anticancer agent.
Industry: Used in materials science for developing novel polymers or as a catalyst in certain industrial processes.
Mechanism of Action
Compared to similar compounds like phenyl(trifluoromethyl)sulfanylidene derivatives, [(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate exhibits unique properties due to the oxido and dimethylammonium groups. This configuration might improve solubility, reactivity, or selectivity in certain reactions.
Comparison with Similar Compounds
Phenyl(trifluoromethyl)sulfanylidene derivatives
Phenyl(oxido)sulfanylidene compounds
Dimethylammonium-stabilized sulfur compounds
This compound's unique assembly makes it a valuable candidate for further research and application development across multiple scientific disciplines. Is there a specific application or detail you’d like to dive deeper into?
Properties
CAS No. |
1046786-08-6 |
|---|---|
Molecular Formula |
C9H10BF7NOS- |
Molecular Weight |
324.05 g/mol |
IUPAC Name |
2-[dimethylazaniumylidene(trifluoromethyl)-λ4-sulfanyl]phenolate;tetrafluoroborate |
InChI |
InChI=1S/C9H10F3NOS.BF4/c1-13(2)15(9(10,11)12)8-6-4-3-5-7(8)14;2-1(3,4)5/h3-6H,1-2H3;/q;-1 |
InChI Key |
WCYIGBJHCKFTFE-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.CN(C)[S+](=O)(C1=CC=CC=C1)C(F)(F)F |
Canonical SMILES |
[B-](F)(F)(F)F.C[N+](=S(C1=CC=CC=C1[O-])C(F)(F)F)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


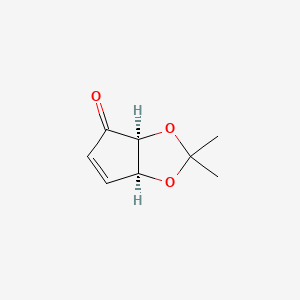
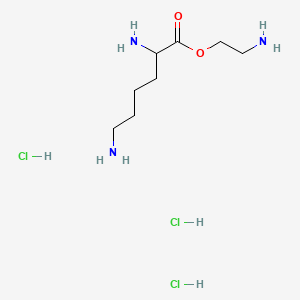
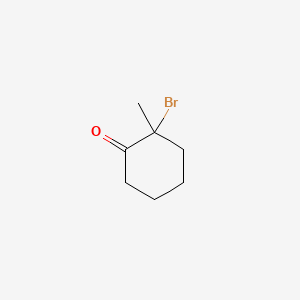
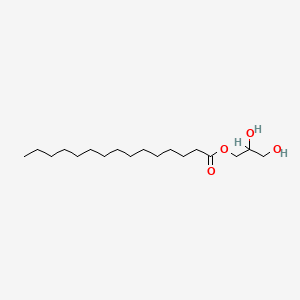
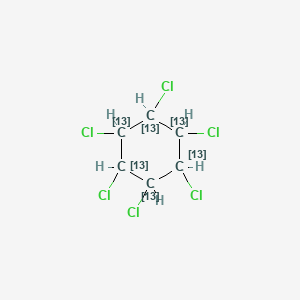
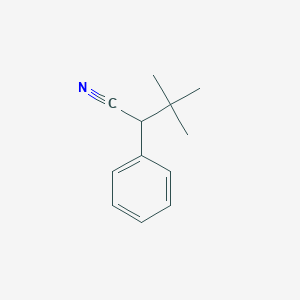
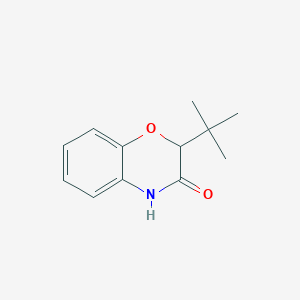
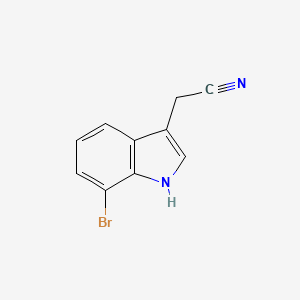
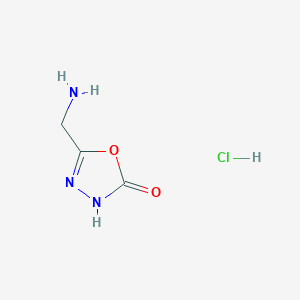
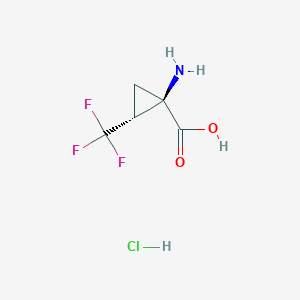
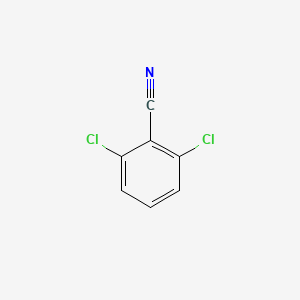
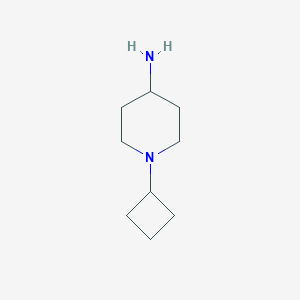
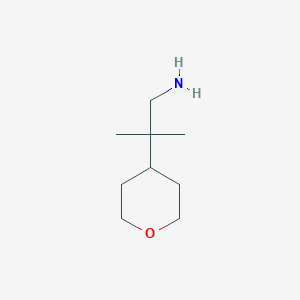
![7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3417396.png)
